
4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2-(4-methylphenylsulfonamido)-2-phenylacetate
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Overview
Description
4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2-(4-methylphenylsulfonamido)-2-phenylacetate is a complex organic compound that combines several functional groups, including a chromenone (coumarin) core, a methoxyphenyl group, a sulfonamide group, and a phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2-(4-methylphenylsulfonamido)-2-phenylacetate typically involves multi-step organic reactions One common approach is the condensation of 4-hydroxycoumarin with 4-methoxybenzaldehyde to form the chromenone coreThe final step involves the esterification of the resulting intermediate with phenylacetic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2-(4-methylphenylsulfonamido)-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chromenone core can be reduced to form a hydroxyl group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(4-hydroxyphenyl)-2-oxo-2H-chromen-7-yl 2-(4-methylphenylsulfonamido)-2-phenylacetate.
Reduction: Formation of 4-(4-methoxyphenyl)-2-hydroxy-2H-chromen-7-yl 2-(4-methylphenylsulfonamido)-2-phenylacetate.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2-(4-methylphenylsulfonamido)-2-phenylacetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its chromenone core.
Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2-(4-methylphenylsulfonamido)-2-phenylacetate involves its interaction with specific molecular targets. The chromenone core can intercalate with DNA, inhibiting the replication of cancer cells. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The phenylacetate moiety can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- ethyl 4-methyl-2-(4-methyl-2-(4-methylphenylsulfonamido)pentanamido)thiazole-5-carboxylate
Uniqueness
4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2-(4-methylphenylsulfonamido)-2-phenylacetate is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Its chromenone core provides fluorescence properties, making it useful as a probe in biological studies. The sulfonamide group offers potential enzyme inhibition, and the phenylacetate moiety enhances cell membrane penetration .
Properties
CAS No. |
1008015-34-6 |
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Molecular Formula |
C31H25NO7S |
Molecular Weight |
555.6 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)-2-oxochromen-7-yl] 2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate |
InChI |
InChI=1S/C31H25NO7S/c1-20-8-15-25(16-9-20)40(35,36)32-30(22-6-4-3-5-7-22)31(34)38-24-14-17-26-27(19-29(33)39-28(26)18-24)21-10-12-23(37-2)13-11-21/h3-19,30,32H,1-2H3 |
InChI Key |
POCJVFDFEBOVMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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